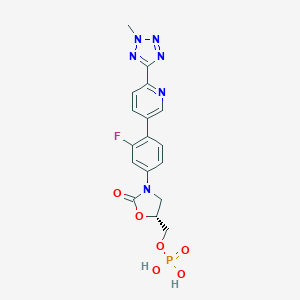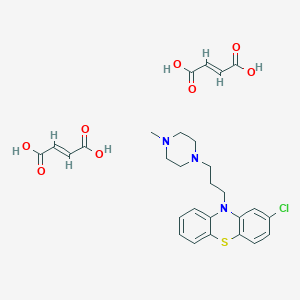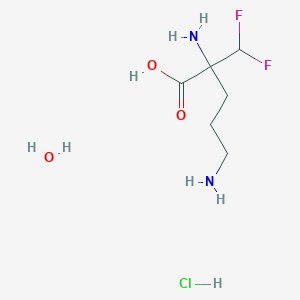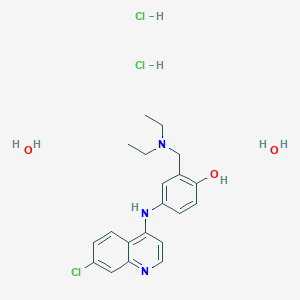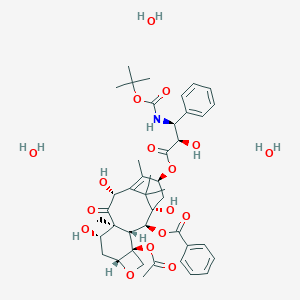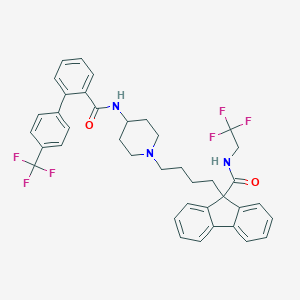
Lomitapide
概要
説明
Lomitapide, sold under the brand name Juxtapid in the US and Lojuxta in the EU, is a medication used as a lipid-lowering agent for the treatment of familial hypercholesterolemia . It is used together with a low-fat diet and other treatments to lower bad cholesterol levels in the blood .
Synthesis Analysis
Lomitapide inhibits the microsomal triglyceride transfer protein (MTP) which is necessary for very low-density lipoprotein (VLDL) assembly and secretion in the liver . It has been tested in clinical trials as a single treatment and in combinations with atorvastatin, ezetimibe, and fenofibrate .Chemical Reactions Analysis
Lomitapide directly inhibits microsomal triglyceride transfer protein (MTP). Within the lumen of the endoplasmic reticulum, lomitapide inhibits MTP, which prevents the formation of apolipoprotein B, and, thus, the formation of VLDL and chylomicrons as well .Physical And Chemical Properties Analysis
Lomitapide is a small molecule with a molecular weight of 693.7204 and a chemical formula of C39H37F6N3O2 .科学的研究の応用
Treatment of Homozygous Familial Hypercholesterolemia (HoFH)
Lomitapide is used in HoFH patients to reduce low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), apolipoprotein B (apo B), and non-high-density lipoprotein cholesterol (non-HDL-C) .
Cardiovascular Benefits in LDLr−/− Mice with Obesity
A study investigated the effect of Lomitapide on cardiovascular function using LDL receptor-knockout mice (LDLr − / −). The results showed that body weight, % of fat mass, blood glucose, and lipid levels were significantly decreased, and the % of lean mass was significantly increased in the high-fat diet (HFD) group after Lomitapide treatment .
Improvement of Endothelial Function
The study also found that Lomitapide improved vascular reactivity by improving endothelial function. In the LDLr − / − HFD group, the high level of LDL/VLDL was correlated with vascular damage evidenced by endothelial dysfunction .
Reduction of Plasma LDL-C Levels
Clinical trials showed that Lomitapide markedly reduced plasma LDL-C, total cholesterol, and triglyceride (TG) levels .
Efficacy and Safety in HoFH Patients
A pan-European retrospective observational study evaluated the medium-term effectiveness and safety of Lomitapide in a large cohort of HoFH patients in Europe. The study found that LDL-C decreased by 60% from baseline after a median 19 months of treatment with a mean dosage of 20 mg of Lomitapide .
Discontinuation of LDL Apheresis
At baseline, 38 HoFH patients were receiving LDL apheresis (LA), but after initiation of Lomitapide, 36.8% of patients discontinued LA .
Gastrointestinal Adverse Events
Gastrointestinal adverse events occurred in 40% of patients, and liver transaminases increased (3–5 × upper limits of normal) in 13% of patients .
Cardiovascular Protection
Among HoFH patients exposed to Lomitapide for at least 2 years, the major adverse cardiovascular events (MACE) incident rate was 7.4 per 1000 person-years in the 2 years after as compared to 21.2 per 1000 person-years before treatment with Lomitapide .
作用機序
Target of Action
Lomitapide primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the formation of Very Low-Density Lipoprotein (VLDL) and chylomicrons, which are essential for the transport of cholesterol and triglycerides .
Mode of Action
Lomitapide acts by inhibiting MTP within the lumen of the endoplasmic reticulum . This inhibition prevents the formation of apolipoprotein B, thereby blocking the formation of VLDL and chylomicrons . As a result, there is a reduction in Low-Density Lipoprotein Cholesterol (LDL-C), leading to lower cholesterol levels in the body .
Biochemical Pathways
The primary biochemical pathway affected by Lomitapide is the lipid transport pathway. By inhibiting MTP, Lomitapide disrupts the assembly and secretion of VLDL in the liver . This leads to a decrease in the number of VLDL and chylomicrons, which in turn reduces the amount of LDL-C, total cholesterol, and apolipoprotein B .
Pharmacokinetics
Lomitapide exhibits dose-proportional pharmacokinetics over a single-dose range of 10–100 mg . After oral administration of a 60 mg dose, the time to reach peak plasma concentration is approximately 6 hours . The drug has an approximate absolute bioavailability of 7% and a steady-state volume of distribution of about 985-1292 L .
Result of Action
The molecular effect of Lomitapide’s action is the reduction of LDL-C, total cholesterol, apolipoprotein B, and non-HDL cholesterol . On a cellular level, Lomitapide has been found to induce autophagy-dependent cancer cell death by decreasing mTOR signaling .
Action Environment
Additionally, Lomitapide has shown antibacterial activities against Gram-positive bacteria, suggesting that its action might be influenced by the presence of certain microorganisms .
Safety and Hazards
将来の方向性
The evidence regarding the safety and efficacy of Lomitapide from a small clinical trial requires further validation for effectiveness and safety in the real world . More recently published data from extension trials and cohort studies provides additional information on long-term safety and efficacy .
特性
IUPAC Name |
N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBCVAKAJPKAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171294 | |
| Record name | Lomitapide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Within the lumen of the endoplasmic reticulum, lomitapide inhibits microsomal triglyceride transfer protein (MTP), which prevents the formation of apolipoprotein B, and, thus, the formation of VLDL and chylomicrons as well. Altogether, this leads to a reduction of low-density lipoprotein cholesterol., Juxtapid directly binds and inhibits microsomal triglyceride transfer protein (MTP), which resides in the lumen of the endoplasmic reticulum, thereby preventing the assembly of apo B-containing lipoproteins in enterocytes and hepatocytes. This inhibits the synthesis of chylomicrons and very low-density lipoprotein (VLDL). The inhibition of the synthesis of VLDL leads to reduced levels of plasma low-density lipoprotein cholesterol (LDL-C). | |
| Record name | Lomitapide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomitapide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lomitapide | |
CAS RN |
182431-12-5 | |
| Record name | Lomitapide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182431-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomitapide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomitapide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomitapide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOMITAPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KUB0583F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lomitapide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





